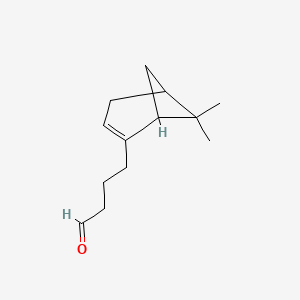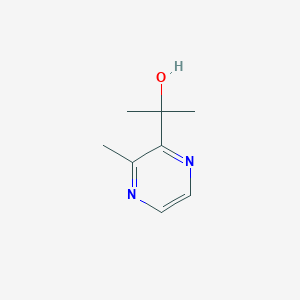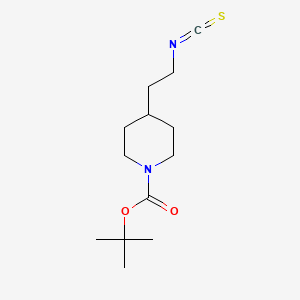![molecular formula C10H9F3N2O2S2 B13583896 3-{4-[(methanesulfonylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)-3H-diazirine](/img/structure/B13583896.png)
3-{4-[(methanesulfonylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)-3H-diazirine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{4-[(Methanesulfonylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)-3H-diazirine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of the trifluoromethyl group and the diazirine ring makes it particularly valuable in the realm of photoaffinity labeling, a technique used to study molecular interactions.
Méthodes De Préparation
The synthesis of 3-{4-[(methanesulfonylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)-3H-diazirine typically involves several steps. One common method includes the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with appropriate reagents to introduce the diazirine ring. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the desired product . Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the sulfonyl group allows for oxidation reactions, often using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Common reagents used in these reactions include bases like sodium hydroxide for deprotonation and oxidizing agents like hydrogen peroxide. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted phenyl derivatives.
Applications De Recherche Scientifique
3-{4-[(Methanesulfonylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)-3H-diazirine is widely used in scientific research, particularly in:
Chemistry: As a photoaffinity label, it helps in studying the binding sites of various molecules.
Industry: Used in the development of new materials and agrochemicals due to its unique reactivity.
Mécanisme D'action
The mechanism of action of this compound involves the activation of the diazirine ring by UV light, leading to the formation of a highly reactive carbene intermediate. This intermediate can then form covalent bonds with nearby molecules, allowing for the identification of binding sites and interaction partners . The molecular targets and pathways involved depend on the specific application and the molecules being studied.
Comparaison Avec Des Composés Similaires
Similar compounds include other diazirine derivatives and trifluoromethyl-containing compounds. For example:
4-(Trifluoromethyl)benzenesulfonyl chloride: Shares the trifluoromethyl group but lacks the diazirine ring, making it less suitable for photoaffinity labeling.
3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine: Another diazirine derivative used in photoaffinity labeling but with different substituents that may affect its reactivity and binding properties.
The uniqueness of 3-{4-[(methanesulfonylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)-3H-diazirine lies in its combination of the trifluoromethyl group and the diazirine ring, providing a versatile tool for studying molecular interactions.
Propriétés
Formule moléculaire |
C10H9F3N2O2S2 |
|---|---|
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
3-[4-(methylsulfonylsulfanylmethyl)phenyl]-3-(trifluoromethyl)diazirine |
InChI |
InChI=1S/C10H9F3N2O2S2/c1-19(16,17)18-6-7-2-4-8(5-3-7)9(14-15-9)10(11,12)13/h2-5H,6H2,1H3 |
Clé InChI |
DFYNNTIKNKJCAO-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)SCC1=CC=C(C=C1)C2(N=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


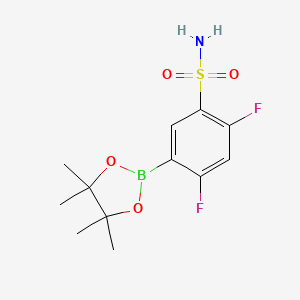
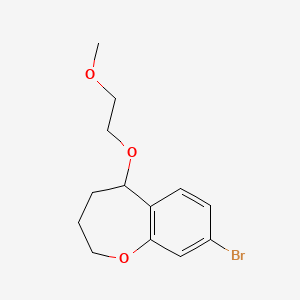
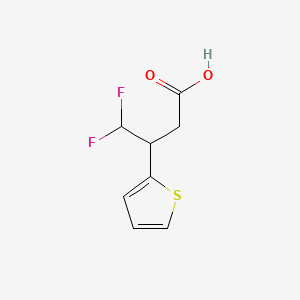

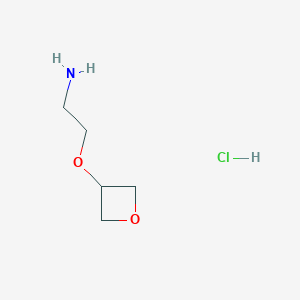
![1-Bromo-3-[(2,2-difluoroethenyl)oxy]benzene](/img/structure/B13583854.png)
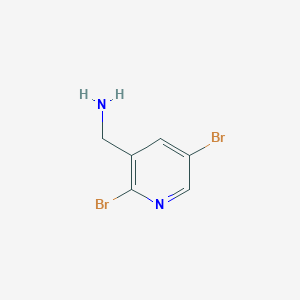
![7-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicaciddihydrochloride](/img/structure/B13583875.png)

